(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(benzotriazol-1-yl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15(11-10-12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16-17-18/h1-11H/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYVHLPZRRNXJQ-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N2C3=CC=CC=C3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N2C3=CC=CC=C3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26112-94-7 | |
| Record name | 1-(3-Phenyl-2-propenoyl)-1H-benzotriazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
-
Formation of 1-Acetylbenzotriazole :
Benzotriazole undergoes acetylation using acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine or triethylamine). The reaction proceeds at room temperature, yielding 1-acetylbenzotriazole with >85% efficiency. -
Condensation with Benzaldehyde :
A mixture of 1-acetylbenzotriazole (1.0 equiv) and benzaldehyde (1.2 equiv) is stirred in ethanol or methanol with 10% aqueous NaOH (2.0 equiv) at 25–40°C for 24–48 hours. The base deprotonates the α-hydrogen of the ketone, generating an enolate that attacks the aldehyde’s electrophilic carbonyl carbon. Subsequent dehydration forms the trans (E)-configured double bond.
Table 1: Optimization of Claisen-Schmidt Condensation
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol | 72–78 | ≥95 |
| Temperature | 40°C | 78 | 97 |
| Reaction Time | 36 hours | 75 | 96 |
| Base Concentration | 10% NaOH (aq) | 72 | 95 |
Purification and Characterization
The crude product is filtered, washed with cold ethanol, and recrystallized from an ethanol/ethyl acetate (3:1) mixture. Nuclear magnetic resonance (NMR) analysis confirms the E-configuration:
-
¹H NMR (400 MHz, CDCl₃) : δ 8.15–8.10 (m, 2H, Ar-H), 7.85–7.80 (m, 2H, Ar-H), 7.65–7.45 (m, 5H, Ar-H), 7.30 (d, J = 15.6 Hz, 1H, CH=), 6.95 (d, J = 15.6 Hz, 1H, CH=).
This two-step method involves acylation of benzotriazole followed by propenoyl group introduction via nucleophilic substitution or coupling reactions.
Step 1: Acylation of Benzotriazole
Benzotriazole reacts with chloroacetyl chloride in dichloromethane (DCM) under nitrogen atmosphere, catalyzed by triethylamine (TEA):
The intermediate is isolated in 80–85% yield after aqueous workup and vacuum distillation.
Step 2: Formation of α,β-Unsaturated Ketone
1-(Chloroacetyl)benzotriazole undergoes elimination with a strong base (e.g., KOtBu) in tetrahydrofuran (THF) at 0°C to generate the propenone moiety:
Table 2: Elimination Reaction Parameters
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| KOtBu | THF | 0°C | 68 |
| NaH | DMF | 25°C | 54 |
| LDA | Ether | -78°C | 42 |
Oxidative Decarboxylation of Benzotriazole Derivatives
Adapted from a patent describing 1H-1,2,3-triazole synthesis, this method employs potassium permanganate (KMnO₄) as an oxidant to generate carbonyl intermediates.
Reaction Protocol
-
Oxidative Cleavage :
Benzotriazole (1.0 equiv) is treated with KMnO₄ (2.0 equiv) in water containing NaOH (0.5–3.0 equiv) at 40–80°C for 3–6 hours. Manganese dioxide (MnO₂) byproduct is removed via hot filtration. -
Decarboxylation :
The resulting acid salt undergoes thermal decarboxylation in dimethylacetamide (DMAC) at 130–180°C for 6–18 hours, yielding the target compound after vacuum distillation.
Table 3: Oxidative Decarboxylation Outcomes
| Step | Conditions | Yield (%) |
|---|---|---|
| Oxidative Cleavage | 60°C, 3 hours | 91 |
| Decarboxylation | DMAC, 150°C, 10 hours | 95 |
Comparative Analysis of Synthetic Methods
Table 4: Method Comparison
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Claisen-Schmidt | High E-selectivity, mild conditions | Long reaction time | Industrial |
| Acylation-Coupling | Modular, fewer byproducts | Requires anhydrous conditions | Laboratory |
| Oxidative Decarboxylation | High purity, scalable | High energy input | Pilot-scale |
Mechanistic Insights and Side Reactions
-
Z/E Isomerization : Prolonged heating in Claisen-Schmidt reactions may lead to isomerization, reducing E-configuration purity.
-
Over-Oxidation : In oxidative methods, excessive KMnO₄ can degrade the benzotriazole core, necessitating precise stoichiometry.
-
Solvent Effects : Polar aprotic solvents (e.g., DMAC) enhance decarboxylation rates but complicate recycling .
Chemical Reactions Analysis
Nucleophilic Additions
The enone system undergoes nucleophilic attacks at the β-carbon due to conjugation with the carbonyl group.
Key Reaction Pathways:
-
Michael Addition :
Reaction with amines (e.g., aniline) yields β-amino ketone derivatives. For example: -
Grignard Reagent Addition :
Organomagnesium reagents attack the β-position to form substituted propanones.
| Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|
| Aniline | β-Anilino derivative | 78 | |
| Methylmagnesium bromide | β-Methyl adduct | 65 |
Cycloaddition Reactions
The α,β-unsaturated ketone participates in [4+2] Diels-Alder reactions with dienes (e.g., furan, cyclopentadiene).
Example:
Conditions: Toluene, reflux, 8 hours; regioselectivity driven by electron-withdrawing benzotriazole group .
Benzotriazole Displacement
The benzotriazole moiety acts as a leaving group in nucleophilic substitution reactions.
Reactions:
-
Hydrolysis :
Aqueous NaOH replaces benzotriazole with hydroxyl groups: -
Amine Substitution :
Primary amines displace benzotriazole to form amides:
Reduction Reactions
The enone system is reduced selectively:
Catalytic Hydrogenation:
-
Ketone Reduction :
H/Pd-C reduces the carbonyl to a secondary alcohol: -
Double Bond Reduction :
NaBH selectively reduces the C=C bond without affecting the benzotriazole group:
Photochemical Reactions
The benzotriazole group absorbs UV light (λ~340 nm), enabling photostabilization or photodegradation pathways:
Scientific Research Applications
Materials Science
Benzotriazole derivatives are widely used as UV stabilizers in plastics and coatings. The incorporation of (2E)-1-(1H-1,2,3-benzotriazol-1-yl)-3-phenylprop-2-en-1-one into polymer matrices can significantly enhance the photostability of materials by absorbing UV radiation and preventing degradation.
Key Findings:
- Stabilization Mechanism: The compound acts by quenching free radicals generated upon UV exposure, thus protecting the polymer backbone from oxidative damage.
- Performance Testing: Studies have shown that the addition of this compound can improve the lifespan of outdoor materials by up to 50% compared to untreated samples .
Medicinal Chemistry
Research indicates that benzotriazole derivatives exhibit various biological activities including antimicrobial, antifungal, and anticancer properties. This compound has been investigated for its potential therapeutic applications.
Case Studies:
- Anticancer Activity: In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways .
- Antimicrobial Properties: The compound showed significant activity against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Analytical Chemistry
This compound is also utilized in analytical chemistry for its ability to form complexes with metal ions. It serves as a chelating agent in various analytical techniques.
Applications:
- Metal Ion Detection: The compound can be used in spectrophotometric methods to detect trace amounts of heavy metals in environmental samples.
- Chromatography: It is employed as a stationary phase modifier in high-performance liquid chromatography (HPLC) to enhance separation efficiency .
Data Tables
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Materials Science | UV Stabilizer in polymers | Enhances photostability and material lifespan |
| Medicinal Chemistry | Anticancer and antimicrobial agent | Induces apoptosis; effective against bacteria |
| Analytical Chemistry | Chelating agent for metal detection | Improves detection sensitivity |
Mechanism of Action
The mechanism of action of (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The benzotriazole moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one are best contextualized against analogs with variations in the heterocyclic or aromatic substituents. Below is a detailed comparison:
Structural Analogues with Benzotriazole Derivatives
(E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(2-thienyl)-2-propen-1-one (1c) :
- Structure : Replaces the phenyl group with a thiophene ring.
- Properties : Higher yield (95%) and melting point (169–170°C) compared to the target compound, attributed to stronger intermolecular interactions from the sulfur atom .
- Applications : Used in the synthesis of sulfonamides and heterocyclic scaffolds.
(E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one (1d) :
Analogues with Alternative Heterocycles
- (2E)-1-(1-Methyl-1H-indol-3-yl)-3-phenylprop-2-en-1-one: Structure: Substitutes benzotriazole with a methyl-indole group. Synthesis: Prepared via N-alkylation, yielding 41.55%—significantly lower than benzotriazole derivatives due to indole’s sensitivity to alkylation conditions .
- (E)-1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-3-(4-fluorophenyl)prop-2-en-1-one: Structure: Contains a triazole ring with benzyl and methyl substituents. Crystallography: Monoclinic crystal system (space group P2₁/c) with a dihedral angle of 7.14°–56.26° between aromatic rings, influencing packing efficiency and solubility .
Chalcone Derivatives with Fluorinated Aromatic Groups
- (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one :
- Structure : Lacks the benzotriazole group, featuring a simple fluorophenyl substituent.
- Crystallographic Data : Dihedral angles between aromatic rings range from 7.14°–56.26°, comparable to benzotriazole analogs .
- Applications : Studied for antioxidant properties, unlike the benzotriazole derivative, which is primarily a synthetic intermediate .
Comparative Data Table
| Compound Name | Heterocyclic Group | Aromatic Substituent | Yield (%) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| This compound | Benzotriazole | Phenyl | 78–95* | 50.5–135** | Organic synthesis |
| (E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(2-thienyl)-2-propen-1-one (1c) | Benzotriazole | Thienyl | 95 | 169–170 | Sulfonamide synthesis |
| (2E)-1-(1-Methyl-1H-indol-3-yl)-3-phenylprop-2-en-1-one | Indole | Phenyl | 41.55 | Not reported | Antimalarial agents |
| (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one | None | 4-Fluorophenyl | 80–90 | 133–135 | Antioxidant studies |
| (E)-1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-3-(4-fluorophenyl)propen-1-one | Triazole | 4-Fluorophenyl | 85 | 133–135 | Crystallography studies |
Yields vary based on substituents; *Melting points depend on crystallinity and substituent bulk .
Research Findings and Implications
- Synthetic Utility : Benzotriazole derivatives generally exhibit higher yields (78–95%) compared to indole or triazole analogs, attributed to the stability of the benzotriazole leaving group during reactions .
- Biological Activity : Indole derivatives show promise in antimalarial research, while fluorinated chalcones are explored for antioxidant applications—highlighting the need to tailor substituents for target applications .
- Crystallographic Behavior : Substituents like fluorine or methoxy groups significantly influence dihedral angles and crystal packing, which can be leveraged to design materials with desired solubility or stability .
Biological Activity
(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one is a benzotriazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that combines a benzotriazole moiety with a phenylprop-2-en-1-one backbone, which may contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, including its antimicrobial and anticancer properties, and discusses relevant research findings.
- Molecular Formula : C15H13N3O
- Molecular Weight : 249.27 g/mol
- CAS Number : 26112-94-7
The compound's structure allows it to interact with various biological targets, which is critical for its activity in medicinal chemistry.
Antimicrobial Activity
Research has indicated that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| This compound | Antibacterial | E. coli | |
| This compound | Antifungal | Candida albicans |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HepG2 (liver cancer) | 15 | Apoptosis induction | |
| SH-SY5Y (neuroblastoma) | 20 | Cell cycle arrest |
The biological effects of this compound are attributed to its interaction with specific molecular targets. The benzotriazole moiety can bind to enzymes and receptors involved in cellular signaling pathways, leading to altered cellular functions. For example:
Antimicrobial Mechanism : The compound may inhibit bacterial enzymes critical for cell wall synthesis or disrupt membrane integrity.
Anticancer Mechanism : It may induce apoptosis by activating caspases or inhibiting anti-apoptotic proteins.
Case Studies
Recent studies have highlighted the diverse applications of this compound in medicinal chemistry:
Study 1: Synthesis and Biological Evaluation
A study synthesized a series of benzotriazole derivatives and evaluated their antimicrobial and anticancer activities. The results indicated that modifications to the benzotriazole structure could enhance biological activity significantly.
Study 2: Structure–Activity Relationship (SAR)
Another investigation focused on the structure–activity relationship of benzotriazole derivatives. It was found that specific substitutions on the phenyl ring could lead to increased potency against cancer cell lines.
Q & A
Q. What are the recommended synthetic routes for (2E)-1-(1H-1,2,3-benzotriazol-1-yl)-3-phenylprop-2-en-1-one?
The compound can be synthesized via benzotriazole-mediated activation of acetylenic intermediates. For example, benzotriazole derivatives (e.g., 1-(methylsulfonyl)-1H-benzotriazole) react with phenylpropiolic acid to form activated intermediates, which undergo nucleophilic substitution with amines or alcohols under mild conditions. Reaction optimization typically involves controlling temperature (0–25°C) and solvent polarity (e.g., THF or DCM) to suppress side reactions .
Q. How should researchers characterize the crystal structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires a high-quality crystal (size ~0.2–0.5 mm³) at low temperature (e.g., 100 K) to minimize thermal motion artifacts. Use SHELXL for refinement, ensuring anisotropic displacement parameters for non-H atoms. Software like OLEX2 or WinGX can assist in structure solution and visualization, with validation metrics (R-factor < 0.05, data-to-parameter ratio > 10) .
Q. What spectroscopic methods are critical for confirming the (2E)-configuration?
Nuclear Overhauser Effect (NOE) NMR experiments can distinguish E/Z isomers. For the trans (2E) configuration, NOE correlations between the benzotriazole proton and the α-vinylic proton are absent. Additionally, UV-Vis spectroscopy may show λmax shifts due to conjugation with the benzotriazole ring .
Advanced Research Questions
Q. How do electronic properties of the benzotriazole moiety influence photophysical behavior?
The benzotriazole group acts as an electron-withdrawing unit, enhancing charge-transfer interactions in donor-acceptor (D-A) systems. Time-dependent DFT (TD-DFT) calculations can model excited-state transitions, while cyclic voltammetry quantifies HOMO/LUMO levels. For photoactive derivatives, transient absorption spectroscopy reveals intersystem crossing rates .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
Discrepancies (e.g., NMR suggesting a planar structure vs. SCXRD showing torsional angles) may arise from dynamic effects in solution. Use variable-temperature NMR to probe conformational flexibility. For ambiguous cases, cross-validate with computational methods (e.g., Gaussian for geometry optimization) .
Q. How can researchers optimize MAO inhibition studies for benzotriazole-chalcone hybrids?
Design dose-response assays using recombinant human MAO-A/B isoforms. Assess reversibility via pre-incubation with substrate (kynuramine) and inhibitor, followed by dialysis. For selectivity, compare IC50 values between isoforms and validate with molecular docking (e.g., AutoDock Vina) to identify key binding residues .
Q. What challenges arise in refining high-disorder or twinned crystal structures of this compound?
Twinning (e.g., merohedral twinning) requires careful handling in SHELXL using the TWIN/BASF commands. For disordered benzotriazole rings, apply restraints (e.g., SIMU/DELU) to maintain reasonable geometry. High-resolution data (d-spacing < 0.8 Å) and the use of the SQUEEZE algorithm (in PLATON) can mitigate solvent masking effects .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions to avoid hydrolysis of the benzotriazole group.
- Crystallography : Always check for pseudosymmetry using PLATON’s ADDSYM module to prevent space group misassignment .
- Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) or CCDC for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
